molecular formula C21H20F3N7S B10932804 N-(1-benzyl-1H-pyrazol-3-yl)-5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10932804
M. Wt: 459.5 g/mol
InChI Key: YMVWALYRZMCOGV-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-yl)amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-yl)amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling Reactions: The pyrazole and thiadiazole rings are then coupled using appropriate linkers and reagents, such as alkyl halides or acyl chlorides, under controlled conditions.

    Final Assembly: The final compound is assembled by linking the benzyl group to the pyrazole ring and the cyclopropyl-trifluoromethyl group to the thiadiazole ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-yl)amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: Application in studying biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{2-[5-cyclopropyl-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-yl)amine: Similar structure but lacks the trifluoromethyl group.

    N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-oxadiazol-2-yl)amine: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

The presence of both the trifluoromethyl group and the thiadiazole ring in N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-yl)amine makes it unique. These functional groups can impart distinct electronic and steric properties, potentially enhancing its activity and selectivity in various applications.

Properties

Molecular Formula

C21H20F3N7S

Molecular Weight

459.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C21H20F3N7S/c22-21(23,24)17-12-16(15-6-7-15)31(28-17)11-9-19-26-27-20(32-19)25-18-8-10-30(29-18)13-14-4-2-1-3-5-14/h1-5,8,10,12,15H,6-7,9,11,13H2,(H,25,27,29)

InChI Key

YMVWALYRZMCOGV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCC3=NN=C(S3)NC4=NN(C=C4)CC5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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